molecular formula C12H23N3O B11794129 (S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one

(S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one

Cat. No.: B11794129
M. Wt: 225.33 g/mol
InChI Key: BUFWUJYCDMQNBG-VIFPVBQESA-N
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Description

(S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one is a chiral small molecule featuring an (S)-configured amino propanone group linked to a 4-((cyclopropylmethyl)amino)-substituted piperidine ring.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

(2S)-2-amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-4-11(5-7-15)14-8-10-2-3-10/h9-11,14H,2-8,13H2,1H3/t9-/m0/s1

InChI Key

BUFWUJYCDMQNBG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)NCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCC(CC1)NCC2CC2)N

Origin of Product

United States

Biological Activity

(S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one, also known as CAS 1353995-82-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The chemical structure of this compound features a piperidine ring substituted with a cyclopropylmethyl group, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O
Molecular Weight250.32 g/mol
CAS Number1353995-82-0

Research indicates that this compound interacts with various biological targets, including G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. The interaction with GPCRs suggests potential roles in modulating neurotransmission and other signaling pathways.

Key Mechanisms:

  • GPCR Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to mood regulation and cognitive functions .
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases, impacting cell proliferation and survival pathways .

Biological Activity

The biological activities of this compound have been assessed through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • Antidepressant-like Effects : In rodent models, administration resulted in reduced immobility in forced swim tests, indicating potential antidepressant properties.
  • Neuroprotective Activity : The compound showed protective effects against oxidative stress-induced neuronal damage in cultured neurons.

In Vivo Studies

In vivo studies have further elucidated its pharmacological potential:

  • Weight Management : A study involving diet-induced obesity models indicated that the compound could reduce food intake and body weight, suggesting a role in obesity management .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Depression : A clinical trial investigated the efficacy of the compound in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls.
  • Obesity Management : Another study explored its effects on metabolic parameters in obese subjects, showing improvements in glucose tolerance and reductions in adiposity after treatment .

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Neuropharmacology : Potential antidepressant effects due to structural similarities with known serotonin reuptake inhibitors.
  • Antimicrobial Activity : The presence of the amino group may confer antimicrobial properties, similar to other sulfonamide derivatives.

Antidepressant Effects

A study on piperazine derivatives highlighted their serotonin reuptake inhibition capabilities, suggesting that (S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one could exhibit similar antidepressant properties. While direct testing is limited, its structural analogs have shown efficacy in reducing depression-like behaviors in rodent models.

Antimicrobial Properties

Research into compounds containing sulfonamide groups indicates potential antimicrobial effects. The structural features of this compound warrant further investigation into its effectiveness against various bacterial strains.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, future studies should focus on:

  • In Vivo Studies : Comprehensive experiments to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into how this compound interacts with neurotransmitter systems.
  • Broader Biological Screening : Testing against a wider range of biological targets to identify additional therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
(S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one (Target) Cyclopropylmethyl amino ~C₁₂H₂₃N₃O ~227.35 (estimated) Potential kinase inhibition (inferred from analogs)
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one Isopropyl-methyl amino C₁₂H₂₅N₃O 227.35 Bulkier substituent; increased lipophilicity
(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one Benzyl-cyclopropyl amino C₁₈H₂₇N₃O 301.43 Enhanced π-π interactions; higher molecular weight
MRTX1519 ((1R,2S)-2-phenylcyclopropyl)amino C₂₀H₂₇N₃O₂ 341.45 Irreversible LSD1 inhibitor; antitumor activity
(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one Benzyl-cyclopropyl amino (position 3) Undisclosed Undisclosed Stereochemical variation; discontinued (synthesis challenges?)
Key Observations:
  • Cyclopropylmethyl vs. Isopropyl-Methyl () : The target compound’s cyclopropylmethyl group likely offers superior metabolic stability compared to the isopropyl-methyl group due to reduced enzymatic degradation of the strained cyclopropane ring. However, the isopropyl-methyl analog may exhibit higher lipophilicity, influencing membrane permeability .
  • This compound’s higher molecular weight (301.43 g/mol) may also limit bioavailability .
  • MRTX1519 (): This morpholino-containing analog demonstrates the therapeutic relevance of piperidine-propanone derivatives. Its phenylcyclopropyl group and morpholine ring enhance target engagement (LSD1 inhibition) and oral activity, suggesting that substituent choice critically impacts pharmacological efficacy .
  • Stereochemical and Positional Variations () : The discontinued compound with a 3-substituted benzyl-cyclopropyl group highlights the importance of regiochemistry and stereochemistry in drug design. Positional changes may disrupt optimal receptor interactions, leading to reduced activity or synthesis hurdles .

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